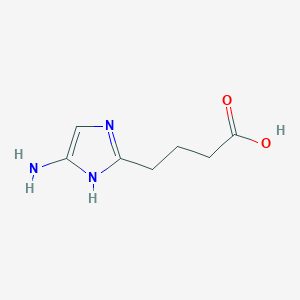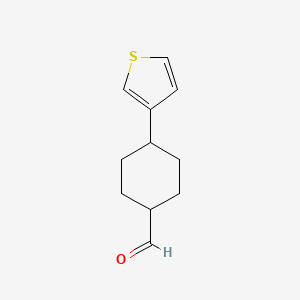
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is a compound that features a thiophene ring attached to a cyclohexane ring with an aldehyde functional group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its diverse applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde typically involves the formation of the thiophene ring followed by its attachment to the cyclohexane ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
作用機序
The mechanism of action of 4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is largely dependent on its interaction with biological targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Cyclohexane-1-carbaldehyde: Lacks the thiophene ring but contains the cyclohexane ring with an aldehyde group.
Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
Uniqueness
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is unique due to the combination of the thiophene ring and the cyclohexane ring with an aldehyde group. This structure imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
4-thiophen-3-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H14OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h5-10H,1-4H2 |
InChIキー |
VZXQYPICSBVNOI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C=O)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



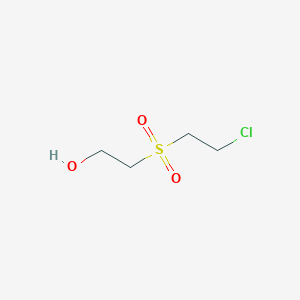



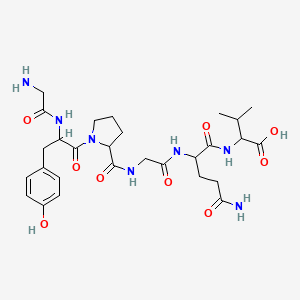
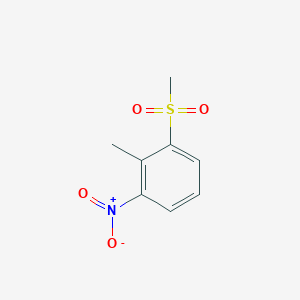


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)


